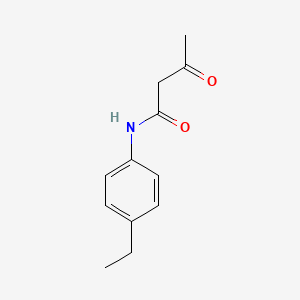

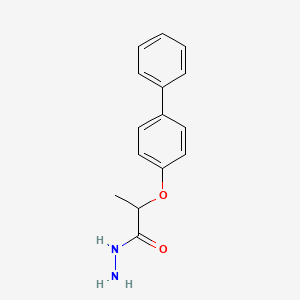

N-(4-ethylphenyl)-3-oxobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-ethylphenyl)-3-oxobutanamide" is not directly mentioned in the provided papers, but related compounds with similar structures and functionalities have been studied extensively. These compounds are generally intermediates in the synthesis of various heterocyclic compounds and have been used in the creation of pigments, pharmaceuticals, and other organic materials.

Synthesis Analysis

The synthesis of related compounds such as N-1-Naphthyl-3-oxobutanamide and N,N'-1,4-phenylene-bis(3-oxobutanamide) involves reactions with various reagents under specific conditions. For instance, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine derivatives . Similarly, N,N'-oligomethylenebis(3-oxobutanamide)s react with 1,1-diarylethenes in the presence of manganese(III) acetate to produce furan derivatives . These methods demonstrate the reactivity of the 3-oxobutanamide moiety and its utility in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(4-ethylphenyl)-3-oxobutanamide" has been determined using various analytical techniques. For example, the crystal structure of N,N'-1,4-phenylene-bis(3-oxobutanamide) was solved using laboratory powder diffraction data and refined by the Rietveld method . These studies provide insights into the molecular conformations and the influence of different substituents on the overall structure.

Chemical Reactions Analysis

The 3-oxobutanamide moiety is highly reactive and participates in various chemical reactions. For instance, N,N'-oligomethylenebis(3-oxobutanamide)s undergo radical cyclization to form dihydrofuran derivatives . N-Aryl- and N,N-diethyl-3-oxobutanamides can react with salicylaldehyde and N-phenylthiourea to yield benzoxadiazocine derivatives . These reactions highlight the versatility of the 3-oxobutanamide group in synthesizing diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 3-oxobutanamide group can be inferred from the studies on similar molecules. For example, the crystal structure determination provides information on the solid-state properties, such as lattice parameters and crystallization behavior . The reactivity of these compounds in various chemical reactions indicates their potential utility in synthetic chemistry . Additionally, spectroscopic analysis, such as FT-IR, can reveal details about the functional groups and their interactions within the molecule .

Aplicaciones Científicas De Investigación

Environmental and Health Implications

N-(4-ethylphenyl)-3-oxobutanamide, as a chemical compound, has not been specifically studied in the papers retrieved. However, related research provides insights into the broader implications of similar chemical compounds in environmental and health contexts. For instance, studies on nonylphenols (NPs), which are structurally similar to N-(4-ethylphenyl)-3-oxobutanamide, reveal their widespread presence in food and their potential as endocrine disruptors. It's worth noting that the ubiquity of NPs in food suggests the possibility of long-term dietary exposure to such compounds and their metabolites (Guenther et al., 2002). Furthermore, exposure to persistent organic pollutants, which can include compounds similar to N-(4-ethylphenyl)-3-oxobutanamide, has been associated with increased risk of type 2 diabetes (Airaksinen et al., 2011).

Chemical Properties and Applications

Research involving perfluorinated sulfonamides, chemically akin to N-(4-ethylphenyl)-3-oxobutanamide, highlights their usage in consumer products for surface protection. The investigation into their occurrence, partitioning, and potential human exposure in indoor and outdoor environments provides a framework for understanding the environmental impact and human health implications of similar chemical compounds (Shoeib et al., 2005).

Potential Therapeutic Applications

The therapeutic potential of related compounds such as N-(4-hydroxyphenyl) retinamide, an analog of N-(4-ethylphenyl)-3-oxobutanamide, has been explored in the context of cancer chemoprevention, particularly for breast cancer. Studies demonstrate its capacity to concentrate in breast tissue, suggesting a targeted approach for the prevention or treatment of certain cancers (Veronesi et al., 1992). Moreover, the study of the combination of N-(4-hydroxyphenyl) retinamide with other therapeutic agents, such as tamoxifen, in high-risk breast cancer patients, underscores the significance of exploring the synergistic effects of related compounds for enhanced therapeutic outcomes (Conley et al., 2000).

Safety And Hazards

Direcciones Futuras

Future research should focus on physical or metabolic mechanisms that are capable of being used as interventions to reduce the flux of related compounds from the gut into the body, increase the efflux from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts .

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-10-4-6-11(7-5-10)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUAIVVYFQPYAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393648 |

Source

|

| Record name | N-(4-ethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-3-oxobutanamide | |

CAS RN |

32357-75-8 |

Source

|

| Record name | N-(4-ethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)

![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)

![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)